molecular formula C14H15N5O2S B2357216 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034232-35-2

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2357216
CAS No.: 2034232-35-2
M. Wt: 317.37
InChI Key: KSQISKMSLUOBCF-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features an imidazole ring, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group

Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes and proteins. For instance, it has been found to target human Carbonic Anhydrase II (hCAII), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide . The nature of these interactions involves the formation of heterobifunctional degrader candidates .

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. It has been used to develop degrader candidates that target hCAII, leading to the depletion of hCAII over prolonged treatments . This influences cell function by modulating the levels of hCAII, which plays a crucial role in maintaining pH homeostasis in cells .

Molecular Mechanism

At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules. It is part of the development of degrader candidates that recruit cereblon E3 ubiquitin ligase (CRBN), leading to the proteolysis of hCAII . This mechanism of action results in changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to cause sustained depletion of hCAII over prolonged treatments . This indicates the compound’s stability and its long-term effects on cellular function .

Metabolic Pathways

The compound is involved in metabolic pathways related to the degradation of hCAII

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and benzo[c][1,2,5]thiadiazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The benzo[c][1,2,5]thiadiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may lead to the formation of reduced imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of its imidazole and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and biological properties

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c20-14(11-1-2-12-13(9-11)18-22-17-12)16-4-7-21-8-6-19-5-3-15-10-19/h1-3,5,9-10H,4,6-8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQISKMSLUOBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCOCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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